molecular formula C29H26N2O6S B187958 Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- CAS No. 507445-51-4

Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-

Cat. No. B187958
M. Wt: 530.6 g/mol
InChI Key: JCKHNIGYXQXQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, also known as NSC-639829, is a synthetic compound that has been widely used in scientific research applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.

Biochemical And Physiological Effects

Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which leads to a reduction in inflammation and pain. In addition, this compound induces apoptosis in cancer cells, which results in the inhibition of tumor growth. Furthermore, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been found to exhibit anti-viral activity against HIV.

Advantages And Limitations For Lab Experiments

The advantages of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and exhibit anti-viral activity against HIV. In addition, this compound has a moderate yield and high purity. However, the limitations of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its moderate yield, which may limit its availability for large-scale experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-. One of the future directions is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective anti-inflammatory, anti-cancer, and anti-viral drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its efficacy and safety. Furthermore, the potential use of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in combination with other drugs for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the reaction of 4-phenoxyaniline with 4-(4-chlorosulfonylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of the synthesis method is moderate, with a purity of over 95%.

Scientific Research Applications

Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against the human immunodeficiency virus (HIV).

properties

CAS RN

507445-51-4

Product Name

Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

N-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]-4-phenoxybenzamide

InChI

InChI=1S/C29H26N2O6S/c32-29(22-6-10-25(11-7-22)36-24-4-2-1-3-5-24)30-23-8-12-26(13-9-23)37-27-14-16-28(17-15-27)38(33,34)31-18-20-35-21-19-31/h1-17H,18-21H2,(H,30,32)

InChI Key

JCKHNIGYXQXQKR-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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